molecular formula C22H17Cl2NO B5204554 (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide

(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide

Cat. No.: B5204554
M. Wt: 382.3 g/mol
InChI Key: UCGMIUPZXLXPON-XSFVSMFZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine in the presence of a base to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl and phenyl derivatives, such as dichloroaniline and steviol glycosides . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide apart is its unique combination of chlorophenyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO/c23-19-12-10-16(11-13-19)15-25-22(26)20(17-6-2-1-3-7-17)14-18-8-4-5-9-21(18)24/h1-14H,15H2,(H,25,26)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGMIUPZXLXPON-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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